2,4-difluoro-3'-nitro-1,1'-biphenyl
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Overview
Description
2,4-Difluoro-3’-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions and a nitro group at the 3’ position on the biphenyl structure. Biphenyl compounds are known for their versatility and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-3’-nitro-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This method employs the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of 2,4-difluoro-3’-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound can participate in electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2,4-difluoro-3’-amino-1,1’-biphenyl.
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2,4-difluoro-3’-amino-1,1’-biphenyl when using an amine.
Scientific Research Applications
2,4-Difluoro-3’-nitro-1,1’-biphenyl has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the production of organic light-emitting diodes (OLEDs) and liquid crystals due to its unique electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2,4-difluoro-3’-nitro-1,1’-biphenyl depends on its application. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, improving its interaction with biological targets .
Comparison with Similar Compounds
2,4-Difluoro-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Difluoro-3’-amino-1,1’-biphenyl: A reduction product of 2,4-difluoro-3’-nitro-1,1’-biphenyl with different chemical properties.
Uniqueness: 2,4-Difluoro-3’-nitro-1,1’-biphenyl is unique due to the combination of fluorine and nitro groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in various chemical syntheses and applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-difluoro-3'-nitro-1,1'-biphenyl involves the nitration of 2,4-difluorobiphenyl followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "2,4-difluorobiphenyl", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium dithionite", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nitration of 2,4-difluorobiphenyl with nitric acid and sulfuric acid to form 2,4-difluoro-3'-nitrobiphenyl", "Step 2: Reduction of the nitro group in 2,4-difluoro-3'-nitrobiphenyl to an amino group using sodium dithionite in the presence of hydrochloric acid", "Step 3: Diazotization of the amino group using sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 4: Coupling of the diazonium salt with 2,4-difluorobiphenyl in the presence of sodium hydroxide to form 2,4-difluoro-3'-nitro-1,1'-biphenyl", "Step 5: Purification of the final product using ethanol and water" ] } | |
CAS No. |
2130879-80-8 |
Molecular Formula |
C12H7F2NO2 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
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